molecular formula C12H13ClN2 B8754683 1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazole

1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B8754683
M. Wt: 220.70 g/mol
InChI Key: PXPUTDXELSBHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C12H13ClN2 and its molecular weight is 220.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazole

InChI

InChI=1S/C12H13ClN2/c1-9-7-10(2)15(14-9)8-11-5-3-4-6-12(11)13/h3-7H,8H2,1-2H3

InChI Key

PXPUTDXELSBHAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Powdered potassium hydroxide (1.751 g, 31.2 mmol) was added to a solution of 3,5-dimethylpyrazole (2 g, 20.81 mmol) in anhydrous DMSO (10.40 ml) and the resulting heterogeneous solution was stirred for 1.5 hr at 80° C. before being cooled to room temperature. 2-Chloro benzylchloride (2.64 ml, 20.81 mmol) was then added in 6 M DMSO over 15 min, and the solution was stirred for a further 1.5 hrs. Upon completion as observed by TLC, the reaction was poured over water and the resulting aqueous phase was extracted with two 20 mL portions of CHCl3. The combined organic layers were washed with 100 mL of water, dried with anhydrous MgSO4 and concentrated under reduced pressure to yield 4.55 g (99%) of 1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazole as a clear liquid. 1H NMR (300 MHz, CDCl3) δ 7.41-7.31 (m, 1H), 7.24-7.09 (m, 2H), 6.59-6.50 (m, 1H), 5.90 (s, 1H), 5.31 (s, 2H), 2.26 (s, 3H), 2.15 (s, 3H). 13C NMR (75 MHz, CDCl3) δ 148.32, 139.96, 135.46, 131.96, 129.42, 128.76, 127.72, 127.48, 105.84, 50.12, 13.80, 11.15. HRMS (m/z): [MNa]+ calc for C12H13ClN2Na+243.07. found 243.0651.
Quantity
1.751 g
Type
reactant
Reaction Step One
Quantity
2 g
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reactant
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Quantity
10.4 mL
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solvent
Reaction Step One
Quantity
2.64 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three

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